REACTION_CXSMILES
|
C(C([O:7][CH2:8][CH2:9][CH:10]([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:11])=O)(C)(C)C.C[O-].[Na+].CO>CO>[O:12]([CH:10]([CH3:11])[CH2:9][CH2:8][OH:7])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3|
|
Name
|
pivaloyl ester
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(=O)OCCC(C)OC1=CC=CC=C1
|
Name
|
sodium methoxide methanol
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ion
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 55° C. for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The ion exchange resin is filtrated off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |